molecular formula C15H11FN2OS B10966804 3-(4-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one

3-(4-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B10966804
M. Wt: 286.3 g/mol
InChI Key: ZBNHZVQIHUKLFU-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and sulfur atoms in its structure contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone typically involves multi-step reactions. One common method includes the condensation of 4-fluoro-2-methylaniline with isothiocyanates, followed by cyclization to form the quinazolinone core. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 3-(4-fluoro-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(4-fluoro-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluoro-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone: shares similarities with other quinazolinone derivatives such as:

Uniqueness

The unique combination of the fluorine and sulfur atoms in 3-(4-fluoro-2-methylphenyl)-2-sulfanyl-4(3H)-quinazolinone distinguishes it from other quinazolinone derivatives. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H11FN2OS

Molecular Weight

286.3 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H11FN2OS/c1-9-8-10(16)6-7-13(9)18-14(19)11-4-2-3-5-12(11)17-15(18)20/h2-8H,1H3,(H,17,20)

InChI Key

ZBNHZVQIHUKLFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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